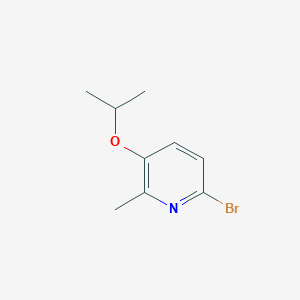

6-Bromo-3-isopropoxy-2-methylpyridine

Description

Overview of 6-Bromo-3-isopropoxy-2-methylpyridine

This compound constitutes a tri-substituted pyridine derivative characterized by the presence of three distinct functional groups strategically positioned around the aromatic heterocyclic ring system. The compound bears the Chemical Abstracts Service registry number 1392466-94-2 and presents a molecular formula of C₉H₁₂BrNO with a corresponding molecular weight of 230.10 grams per mole. The structural architecture features a bromine atom occupying the sixth position, an isopropoxy group (-OCH(CH₃)₂) located at the third position, and a methyl substituent at the second position of the pyridine ring.

The compound exhibits distinctive physical characteristics that reflect its molecular composition and structural organization. Under standard laboratory conditions, this compound manifests as a liquid with reported purity levels ranging from 95% to 97% or higher, depending on the synthesis and purification methodologies employed. The International Union of Pure and Applied Chemistry name for this compound is formally designated as this compound, while its International Chemical Identifier key is recorded as WNPJAXOQIIQTOM-UHFFFAOYSA-N. Storage recommendations typically specify refrigeration conditions to maintain chemical stability and prevent degradation over extended periods.

The molecular structure incorporates both electron-withdrawing and electron-donating substituents, creating a complex electronic environment that influences the compound's reactivity profile. The bromine atom functions primarily as an electron-withdrawing group while simultaneously serving as a potential leaving group in nucleophilic substitution reactions. The isopropoxy moiety introduces steric bulk and electron-donating character, while the methyl group provides additional electron density to the aromatic system. This combination of substituents generates a molecule with distinct chemical properties that differentiate it from other pyridine derivatives.

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of pyridine chemistry, which has its roots in the nineteenth century when pyridine itself was first isolated and characterized. The systematic exploration of halogenated pyridine derivatives gained momentum throughout the twentieth century as researchers recognized the significant synthetic utility and biological activity potential of these compounds. The specific discovery and first synthesis of this compound represents a more recent advancement in this field, reflecting the ongoing quest to develop increasingly sophisticated pyridine derivatives with tailored properties.

The historical development of pyridine bromination methodologies provided the foundational knowledge necessary for the eventual synthesis of complex multi-substituted derivatives such as this compound. Early work on pyridine halogenation established that bromination and chlorination of pyridine proceed more readily than nitration or sulfonation reactions, creating opportunities for selective functionalization strategies. These foundational studies demonstrated that electrophilic substitution reactions on pyridine typically occur at the 3-position due to the electron-rich nature of this carbon atom within the aromatic system.

The evolution of synthetic methodologies for producing substituted pyridines has been closely linked to advances in pharmaceutical and agrochemical research, where pyridine derivatives serve as crucial building blocks for biologically active compounds. The development of designed phosphine reagents for selective pyridine halogenation, as described in recent literature, represents a significant advancement in the field that enables the preparation of complex halogenated pyridines with high selectivity. This methodology has proven particularly valuable for late-stage halogenation of complex pharmaceuticals and provides a viable approach for accessing diverse halopyridine structures.

The specific synthetic routes leading to this compound likely emerged from the convergence of several synthetic strategies, including selective halogenation techniques and nucleophilic substitution reactions for introducing the isopropoxy functionality. The compound's development reflects the broader trend toward creating pyridine derivatives with multiple functional groups that can serve as versatile intermediates in organic synthesis or exhibit specific biological activities in their own right.

Relevance in Pyridine Chemistry

The significance of this compound within the broader context of pyridine chemistry stems from its representation of several important synthetic and theoretical principles that govern heterocyclic aromatic systems. Pyridines constitute fundamental building blocks in organic chemistry, serving as key structural motifs in numerous pharmaceuticals, agrochemicals, and ligands for metal complexes. The strategic incorporation of halogen substituents, particularly bromine atoms, into pyridine structures provides access to versatile synthetic intermediates that can undergo a wide range of subsequent transformations.

The brominated nature of this compound aligns with contemporary trends in medicinal chemistry and materials science, where halogenated aromatic compounds often exhibit enhanced biological activity or improved physical properties compared to their non-halogenated counterparts. Halopyridines serve as key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes, making the development of selective halogenation strategies a priority in synthetic chemistry research. The presence of the bromine atom in this compound enables various carbon-halogen bond transformation reactions, including palladium-catalyzed cross-coupling reactions, nucleophilic substitution processes, and radical-mediated functionalization strategies.

The isopropoxy substituent introduces additional complexity to the molecule's reactivity profile, providing both steric and electronic effects that influence reaction outcomes. This alkoxy functionality can participate in various chemical transformations, including oxidation reactions to form corresponding carbonyl compounds or serve as a protecting group strategy in multi-step synthetic sequences. The combination of the isopropoxy group with the bromine atom creates opportunities for orthogonal reactivity, allowing chemists to selectively functionalize different positions of the molecule under appropriate reaction conditions.

The methyl substituent at the second position further contributes to the compound's unique reactivity profile by influencing the electronic distribution within the pyridine ring system. This substitution pattern creates a molecule that can serve as a valuable intermediate for accessing more complex pyridine derivatives through various synthetic transformations. The specific arrangement of substituents in this compound demonstrates principles of regioselectivity and functional group compatibility that are fundamental to modern synthetic organic chemistry.

Scope and Objectives of Research

Contemporary research involving this compound encompasses multiple scientific disciplines and application areas, reflecting the compound's versatility as both a synthetic intermediate and a potential bioactive molecule. The primary research objectives focus on understanding the compound's chemical reactivity patterns, developing efficient synthetic methodologies for its preparation, and exploring its potential applications in pharmaceutical development, materials science, and chemical biology. These research efforts contribute to the broader understanding of structure-activity relationships in substituted pyridines and provide insights that can guide the design of new compounds with desired properties.

Synthetic chemistry research involving this compound emphasizes the development of selective reaction conditions that can exploit the unique reactivity profile conferred by its multiple functional groups. The presence of the bromine atom enables exploration of various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira coupling processes, which can introduce diverse substituents at the sixth position of the pyridine ring. Additionally, the isopropoxy group provides opportunities for investigating oxidation reactions, alkyl group modifications, and protecting group strategies that are relevant to complex synthetic sequences.

Biological activity assessment represents another significant research focus, with studies examining the compound's potential as an antimicrobial agent, enzyme inhibitor, or receptor modulator. The structural features of this compound suggest potential for biological activity, particularly given the well-established biological importance of pyridine derivatives in pharmaceutical chemistry. Research in this area typically involves screening assays to evaluate activity against various biological targets, followed by structure-activity relationship studies to understand the molecular basis of any observed effects.

Materials science applications constitute an emerging research area where this compound may serve as a building block for specialized polymers, coordination complexes, or functional materials with unique properties. The compound's ability to participate in metal coordination through its nitrogen atom, combined with the presence of multiple functional groups for further modification, makes it an attractive candidate for developing new materials with tailored characteristics. Research objectives in this area include investigating the compound's coordination chemistry, polymerization behavior, and potential applications in electronic devices or catalytic systems.

| Research Area | Primary Objectives | Key Applications |

|---|---|---|

| Synthetic Chemistry | Develop selective reaction methodologies | Cross-coupling reactions, functionalization strategies |

| Biological Activity | Assess therapeutic potential | Antimicrobial agents, enzyme inhibitors |

| Materials Science | Design functional materials | Polymers, coordination complexes |

| Analytical Chemistry | Characterize properties and behavior | Spectroscopic analysis, stability studies |

Properties

IUPAC Name |

6-bromo-2-methyl-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPJAXOQIIQTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-isopropoxy-2-methylpyridine typically involves the bromination of 3-isopropoxy-2-methylpyridine. One common method is the reaction of 3-isopropoxy-2-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-isopropoxy-2-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation Reactions: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

Reduction Reactions: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol at low temperatures.

Major Products Formed:

Substitution Reactions: Formation of 6-azido-3-isopropoxy-2-methylpyridine or 6-thiocyanato-3-isopropoxy-2-methylpyridine.

Oxidation Reactions: Formation of this compound N-oxide.

Reduction Reactions: Formation of 3-isopropoxy-2-methylpyridine.

Scientific Research Applications

Chemistry: 6-Bromo-3-isopropoxy-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through various substitution reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create compounds with desired biological activities, such as enzyme inhibitors or receptor antagonists.

Industry: The compound finds applications in the development of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropoxy-2-methylpyridine depends on its specific application. In the context of medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom and isopropoxy group can influence the binding affinity and selectivity of the compound towards its target. The exact pathways and molecular interactions involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Electronic Effects

- This compound : The isopropoxy group (-OCH(CH₃)₂) is electron-donating, which reduces electrophilicity at the pyridine ring compared to electron-withdrawing groups like chlorine or fluorine .

- 6-Bromo-2-fluoro-3-methylpyridine : Fluorine’s strong electron-withdrawing effect increases ring electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .

Steric Hindrance

- In contrast, 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine has smaller methoxy groups, enabling easier functionalization at adjacent positions .

Biological Activity

6-Bromo-3-isopropoxy-2-methylpyridine (C9H12BrNO) is a pyridine derivative with notable potential in medicinal chemistry. This compound features a bromine atom at the 6th position, an isopropoxy group at the 3rd position, and a methyl group at the 2nd position. Its unique structure allows it to participate in various biological activities and serves as a precursor for more complex organic molecules.

The synthesis of this compound typically involves bromination of 3-isopropoxy-2-methylpyridine using bromine in solvents like acetic acid or dichloromethane. The reaction conditions are crucial for optimizing yield and purity, often employing controlled temperatures and purification techniques such as recrystallization or distillation.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine atom and isopropoxy group can influence its binding affinity to enzymes or receptors, making it a candidate for drug design. For instance, it may act as an enzyme inhibitor or receptor antagonist, although specific mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. These activities are likely linked to its structural characteristics, which allow it to disrupt cellular processes or inhibit key enzymes involved in disease pathways.

Antimicrobial Activity

In studies assessing the antimicrobial efficacy of pyridine derivatives, compounds similar to this compound have shown significant activity against various bacterial strains. The presence of the bromine substituent enhances its reactivity, making it effective in forming covalent bonds with nucleophilic sites on microbial cells.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly in relation to breast cancer cell lines. Research has indicated that similar structures containing halogen substituents can lead to increased cytotoxicity against cancer cells. For example, pyrazole derivatives with bromine have demonstrated enhanced effects when combined with conventional chemotherapy agents like doxorubicin . This suggests that this compound may also exhibit synergistic effects when used in combination therapies.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis. These studies often utilize MCF-7 and MDA-MB-231 breast cancer cell lines to assess cytotoxicity and the potential for combination therapies .

- Enzyme Inhibition : Research has indicated that compounds structurally related to this compound can inhibit key enzymes involved in tumor growth and inflammation, such as p38 MAP kinase. This inhibition can lead to decreased levels of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases as well .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Bromo-2-methylpyridin-3-ol | Hydroxyl group instead of isopropoxy | Reduced reactivity; less versatile |

| 3-Bromo-2-methylpyridine | Lacks isopropoxy group | Limited functionalization |

| 2-Bromo-6-methylpyridine | Different substitution pattern | Varies in reactivity |

Q & A

Q. What are the optimized synthetic routes for 6-bromo-3-isopropoxy-2-methylpyridine, and how can purity be ensured post-synthesis?

The synthesis typically involves nucleophilic substitution reactions. For example, bromination at the 6-position of a pre-functionalized pyridine core followed by isopropoxy group introduction via alkoxylation. Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity . Recrystallization in ethanol or dichloromethane/hexane mixtures improves crystalline homogeneity .

Q. How should researchers characterize this compound spectroscopically, and what key peaks are expected in NMR?

- 1H NMR (CDCl₃):

- Methyl groups: δ 1.35 (d, J = 6 Hz, 6H, isopropyl-CH₃), δ 2.55 (s, 3H, 2-CH₃).

- Pyridine protons: δ 6.85 (d, J = 8 Hz, 1H, H-5), δ 7.95 (d, J = 8 Hz, 1H, H-4).

- Isopropoxy methine: δ 4.65 (septet, J = 6 Hz, 1H).

- 13C NMR: Peaks at δ 22.5 (isopropyl-CH₃), 25.8 (2-CH₃), 70.1 (OCH(CH₃)₂), and pyridine carbons between 110–160 ppm. LC-MS (ESI+) shows [M+H]+ at m/z 231.1 .

Q. What solvent systems are recommended for handling this compound in reactivity studies?

Use anhydrous THF or DMF for reactions involving metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For acid/base-sensitive transformations, dichloromethane or toluene under inert atmosphere (N₂/Ar) is advised. Aqueous workup requires caution due to potential hydrolysis of the isopropoxy group .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

The bromine at C-6 is highly electrophilic, favoring oxidative addition with Pd(0) catalysts. However, the 3-isopropoxy and 2-methyl groups create steric hindrance, requiring bulky ligands (e.g., XPhos or SPhos) to accelerate coupling efficiency. Computational studies (DFT) suggest the electron-donating isopropoxy group reduces electron density at C-6, enhancing oxidative addition kinetics .

Q. What analytical contradictions might arise in interpreting NMR data for derivatives of this compound?

- Splitting anomalies: Coupling between H-4 and H-5 (J = 8 Hz) can split into doublets of doublets if substituents introduce asymmetry.

- Rotamer effects: The isopropoxy group may exhibit restricted rotation, causing peak broadening in 1H NMR at room temperature. Variable-temperature NMR (VT-NMR) at −40°C resolves this .

- Overlapping signals: In NOESY, cross-peaks between 2-CH₃ and H-4 confirm spatial proximity, critical for structural validation .

Q. How can researchers address low yields in Buchwald-Hartwig aminations involving this substrate?

Optimize catalyst systems: Use Pd₂(dba)₃ with BrettPhos or RuPhos ligands (2–5 mol%) and Cs₂CO₃ as base in toluene at 110°C. Microwave-assisted synthesis (150°C, 30 min) improves conversion rates. Monitor reaction progress via TLC (silica, UV-active spots) or in situ IR for amine consumption .

Q. What strategies mitigate data reproducibility issues in metal-halogen exchange reactions?

- Temperature control: Maintain −78°C during lithiation to prevent premature quenching.

- Quenching protocol: Add electrophiles (e.g., DMF for formylation) slowly to avoid exothermic side reactions.

- Traces of moisture: Use rigorously dried solvents (activated molecular sieves) and Schlenk-line techniques. Validate reproducibility across three independent trials .

Methodological Guidelines

Q. How should crystallographic data for metal complexes of this ligand be refined?

Use SHELXL-2018 for refinement, applying TWIN/BASF commands for twinned crystals. Key parameters:

- R1 > 5% suggests poor data quality; recollect with higher redundancy.

- Anisotropic displacement parameters (ADPs) for Br and metal atoms.

- Validate H-atom positions using riding models .

Q. What computational methods predict the bioactivity of derivatives?

- Docking studies: Use AutoDock Vina with protein targets (e.g., kinase domains) and AMBER force fields.

- QSAR models: Train on datasets with measured IC50 values, using descriptors like logP, polar surface area, and H-bond acceptors.

- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories .

Data Contradiction Analysis

Q. Why might HPLC retention times vary for the same derivative across labs?

Column aging, mobile phase pH (±0.1), and temperature fluctuations (±2°C) alter retention. Standardize using a reference compound (e.g., 6-bromo-2-methylpyridine) and calibrate systems weekly. Interlab studies show ≤2% RSD when protocols are harmonized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.